4-(2,6-Difluorophenyl)oxane
Description
4-(2,6-Difluorophenyl)oxane is a tetrahydropyran derivative featuring a 2,6-difluorophenyl substituent at the 4-position of the oxane (tetrahydropyran) ring. For instance, ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate () shares the 2,6-difluorophenyl moiety but differs in the backbone structure and functional groups, highlighting the role of fluorine substitution in modulating electronic and steric effects . Similarly, 2-(hydroxymethyl)-6-[4-(1-hydroxyprop-2-enyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol () demonstrates the versatility of oxane-based scaffolds in bioactive molecules, particularly glycosides .
Properties
Molecular Formula |
C11H12F2O |
|---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
4-(2,6-difluorophenyl)oxane |
InChI |
InChI=1S/C11H12F2O/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8/h1-3,8H,4-7H2 |
InChI Key |
QXFMXMIIJTXHPX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluorophenyl)oxane can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the reaction of 2,6-difluorophenyl isocyanate with appropriate reagents to form the desired oxane derivative .
Industrial Production Methods
Industrial production of 4-(2,6-Difluorophenyl)oxane may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluorophenyl)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl oxane derivatives.
Scientific Research Applications
4-(2,6-Difluorophenyl)oxane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluorophenyl)oxane involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Backbone Structure :
- The ethyl ester in adopts a linear aliphatic chain with a ketone and ester group, whereas the oxane-based glycoside in features a cyclic ether (oxane) core with multiple hydroxyl and methoxy groups. The 2,6-difluorophenyl group in the ethyl ester likely enhances lipophilicity and metabolic stability compared to the polar glycoside .
In contrast, the hydroxyl and methoxy groups in the glycoside () facilitate hydrogen bonding, critical for interactions with biological targets .
Applications :
- The ethyl ester’s structural simplicity suggests utility as a synthetic intermediate for fluorinated pharmaceuticals or agrochemicals. The glycoside’s complex architecture aligns with roles in natural product-inspired drug discovery, possibly targeting carbohydrate-binding proteins .
Research Findings and Implications
- Fluorine’s Role : Fluorinated aryl groups, as seen in the ethyl ester (), are widely used in agrochemicals (e.g., fluxofenim in ) due to their resistance to oxidative degradation . This property may extend to 4-(2,6-difluorophenyl)oxane if synthesized.
- Oxane Scaffold Versatility : The glycoside in exemplifies how oxane rings serve as stable platforms for bioactive molecules. Substituting the 4-position with a 2,6-difluorophenyl group could balance hydrophobicity and target affinity in drug design .
Biological Activity
4-(2,6-Difluorophenyl)oxane is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of difluoro substituents on the phenyl ring may enhance its reactivity and influence its interaction with biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
- Molecular Formula : C9H8F2O
- Molecular Weight : 182.16 g/mol
- IUPAC Name : 4-(2,6-Difluorophenyl)oxane
- Canonical SMILES : C1=CC(=C(C=C1F)F)OCC
The biological activity of 4-(2,6-Difluorophenyl)oxane is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:
- Hydrogen Bonding : The hydroxyl group in the oxane structure can form hydrogen bonds with biological macromolecules.
- Lipophilicity : The difluoro substitution enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Electrostatic Interactions : The presence of fluorine atoms may alter the electronic distribution in the molecule, affecting its interaction with charged biological sites.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to 4-(2,6-Difluorophenyl)oxane. For instance, a derivative exhibited significant cytotoxic effects against colorectal cancer cells (HT-29) with an IC50 value of 0.19 μM, demonstrating 14.5-fold greater potency than Regorafenib . This indicates that modifications in the structure can lead to enhanced therapeutic efficacy.
Enzyme Inhibition
Compounds featuring the difluorophenyl moiety have been investigated for their inhibitory effects on various kinases. The structure allows for selective targeting of tyrosine kinases, which are crucial in cancer signaling pathways. This selectivity is vital for reducing off-target effects and enhancing treatment specificity.
Case Study 1: Synthesis and Evaluation
A series of quinoline analogues incorporating 4-(2,6-Difluorophenyl)oxane were synthesized and evaluated for their biological activity. The most promising compound demonstrated potent antitumor activity and induced apoptosis in cancer cell lines while sparing normal cells at lower concentrations .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on SAR revealed that the presence of the difluoro group significantly influences the compound's binding affinity to target proteins. Variations in substituents on the phenyl ring were shown to modulate biological activity, emphasizing the importance of precise structural design in drug development.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
